Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLWFAYRFUPNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201529 | |
| Record name | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54202-09-4 | |
| Record name | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54202-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Formation and Dehydration
The position 4 carboxylic acid is converted to a nitrile intermediate through a two-step process. First, the acid is transformed into its amide derivative using one of three methods:
- Ammonium salt dehydration : Treatment with excess ammonium carbonate forms the ammonium salt, which dehydrates to the amide upon heating at 150–180°C.
- Acid chloride route : Reaction with thionyl chloride generates the acid chloride, which is treated with concentrated aqueous ammonia to yield the amide.
- Anhydride method : Formation of the mixed anhydride with acetic anhydride, followed by ammonolysis.
The amide is then dehydrated to the nitrile using phosphorus pentoxide (P₂O₅) in refluxing toluene, achieving 70–78% conversion.
Catalytic Hydrogenation of Nitrile
The nitrile group undergoes hydrogenation using Raney nickel (5–10 wt%) under hydrogen pressure (100–300 bar) at 80–120°C. This step selectively reduces the nitrile to a primary amine, yielding the aminomethyl substituent. Reaction monitoring via TLC confirms complete conversion within 4–6 h, with isolated yields of 85–90%.
Enantioselective Synthesis Under Metal-Free Conditions
Recent advances described in BenchChem protocols enable enantioselective synthesis of bicyclo[2.2.2]octane carboxylates using organic base-mediated tandem reactions. While originally developed for bicyclo[2.2.2]octane-1-carboxylic acid, this method adapts to the target compound by introducing a prochiral aminomethyl group via asymmetric reductive amination. Key parameters include:
- Catalyst : (−)-Sparteine (20 mol%)
- Reductant : Sodium cyanoborohydride
- Enantiomeric Excess : 92–95% ee
- Yield : 75%
Scalability challenges are addressed through continuous-flow hydrogenation systems, as referenced in US20200270191A1. Fixed-bed reactors with palladium-on-carbon catalysts (1 wt% Pd) operate at 50 bar H₂ and 100°C, achieving 98% conversion with a throughput of 500 kg/day. Economic analyses favor this approach due to reduced catalyst loading and energy costs compared to batch processes.
Analytical Characterization
Final product validation employs:
- ¹H/¹³C NMR : Confirms ester (δ 3.65 ppm, singlet) and aminomethyl (δ 2.80 ppm, triplet) groups.
- HPLC-MS : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).
- Elemental Analysis : Matches theoretical values for C₁₁H₁₉NO₂ within 0.3%.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Cost (USD/kg) | Scalability | Enantiocontrol |
|---|---|---|---|---|
| Transition Metal Route | 60 | 1200 | High | None |
| Enantioselective | 75 | 4500 | Moderate | 92–95% ee |
| Industrial Hydrogenation | 85 | 900 | Very High | None |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate is utilized in various scientific research fields:
Mechanism of Action
The mechanism by which Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.2]octane scaffold is widely modified to explore structure-activity relationships. Below is a detailed comparison of Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate with structurally analogous compounds:
Structural Analogs with Modified Substituents
Analogs with Different Bicyclic Scaffolds
Derivatives with Modified Amino Groups
Key Comparison Highlights
- Reactivity: The aminomethyl group in the target compound is nucleophilic, enabling conjugation with carbonyl groups or participation in Schiff base formation. In contrast, the iodomethyl analog () is electrophilic, favoring substitution reactions.
- Solubility : The hydrochloride salt derivative () exhibits higher aqueous solubility than the free base due to ionic character.
- Synthetic Accessibility : Yields for analogs range from 60–64%, indicating moderate efficiency in current protocols.
Biological Activity
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate (also known as MABCO) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell lines, and its potential applications in drug development.
MABCO is characterized by its bicyclic structure, which contributes to its unique biological properties. The chemical formula for MABCO is with a CAS number of 54202-09-4. The compound features an aminomethyl group that may play a crucial role in its interaction with biological targets.
Research indicates that MABCO and its derivatives may exert their biological effects through several mechanisms:
- Cytotoxicity : MABCO has been shown to exhibit cytotoxic effects against various cancer cell lines. Studies have indicated that it can induce apoptosis in these cells, potentially through the activation of pathways involving p53 and MAPK signaling .
- DNA Interaction : The bicyclic structure of MABCO allows for significant interaction with DNA, leading to increased apoptosis rates in treated cells. This interaction is crucial for its anticancer activity .
- Enzyme Inhibition : Compounds related to MABCO have been identified as effective enzyme inhibitors, which can disrupt metabolic pathways in cancer cells .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of MABCO across different studies:
Case Studies
- Antitumor Activity : In a study examining the effects of MABCO on glioma stem-like cells, it was found that treatment with the compound resulted in a marked decrease in cell viability and induced apoptosis through the upregulation of p53 expression .
- Mechanistic Insights : Another investigation into the compound's action revealed that it increased ceramide levels, which are known to promote apoptosis, while also affecting the phosphorylation states of key proteins involved in cell cycle regulation .
Potential Applications
Given its promising biological activity, MABCO could serve as a lead compound for the development of new anticancer therapies. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further investigation in clinical settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via functionalization of bicyclo[2.2.2]octane-1-carboxylate derivatives. For example, a two-step approach may involve:
Core synthesis : Enantioselective [4 + 2] cycloaddition under metal-free conditions using α′-ethoxycarbonyl cyclohexenone and nitroolefin precursors to form the bicyclic core .
Aminomethylation : Subsequent substitution or coupling reactions (e.g., copper-catalyzed C-H functionalization) to introduce the aminomethyl group .
- Key considerations : Optimize reaction temperature (e.g., room temperature for cycloaddition), solvent polarity (THF or DCM), and stoichiometry of reagents. Yields typically range from 60% to 64% for analogous bicyclo-octane derivatives .
Q. How is the purity and structural integrity of this compound validated?
- Analytical workflow :
- NMR : Confirm regiochemistry via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on signals for the aminomethyl group (δ ~2.8–3.2 ppm for -CH2NH2) and ester carbonyl (δ ~170–175 ppm) .
- Chromatography : Use flash column chromatography (e.g., petroleum ether/EtOAc gradients) to isolate the compound from byproducts .
- Mass spectrometry : Verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 198.148 for related bicyclo-octane esters) .
Q. What intermediates are critical in the synthesis of this compound?
- Key intermediates :
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid : Used in copper-catalyzed C-H functionalization to introduce sulfur or nitrogen groups .
- Bicyclo[2.2.2]octane-1-carboxylate derivatives with boronate esters : Enable Suzuki-Miyaura coupling for late-stage diversification .
Advanced Research Questions
Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s enantioselectivity in asymmetric catalysis?
- Mechanistic insight : The rigid bicyclic framework restricts conformational flexibility, favoring transition states with defined stereochemistry. For example, enantioselective synthesis of bicyclo-octane esters achieves >90% ee using chiral organic bases (e.g., cinchona alkaloids) via an open transition state .
- Experimental design : Compare enantiomeric excess (ee) under varying base catalysts (e.g., DBU vs. quinine derivatives) and solvent systems (polar aprotic vs. nonpolar) .
Q. What strategies enable regioselective functionalization of the aminomethyl group in this compound?
- Functionalization pathways :
- Protection-deprotection : Use Boc (<sup>t</sup>butoxycarbonyl) to protect the amine, enabling subsequent coupling (e.g., amidation or ureation) .
- Reductive amination : Convert the primary amine to secondary/tertiary amines using aldehydes/ketones and NaBH3CN .
- Challenges : Steric hindrance from the bicyclic core may limit reactivity; optimize reaction time and temperature for high conversion .
Q. How does this compound perform as a building block in bioactive molecule synthesis?
- Case study : Analogous bicyclo-octane derivatives exhibit pharmacological activity (e.g., contraceptive agents via estrogen receptor modulation) .
- Methodology :
- SAR studies : Synthesize analogs with modified ester groups (e.g., tert-butyl or benzyl esters) and evaluate bioactivity .
- In silico modeling : Perform docking studies to assess interactions with target proteins (e.g., steroid hormone receptors) .
Q. What contradictions exist in reported synthetic yields for bicyclo[2.2.2]octane derivatives, and how can they be resolved?
- Data conflicts : Yields for similar compounds vary from 34% to 64% depending on purification methods (e.g., flash chromatography vs. recrystallization) .
- Resolution : Conduct controlled experiments comparing silica gel grades (e.g., 230–400 mesh) and eluent systems (e.g., hexane/EtOAc vs. DCM/MeOH) to identify optimal conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
